1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate

Carboxylesterase 1 CES1 Inhibition Human Liver Microsomes

This ChemBridge diverse screening library compound (ID 31927073) is the only carboxylesterase (CES) tool compound with experimentally confirmed dual CES1/CES2 inhibition (IC50 6.99 µM and 14.2 µM in human liver microsome assays). The 2-(methylthio)benzoate ester moiety is the critical pharmacophore — replacement with nicotinate (CAS 1396578-94-1) or the free hydroxyl analog (CAS 1421468-70-3) abolishes validated CES activity, making this the sole structurally credentialed starting point for CES-mediated metabolism studies, DDI panel development, and assay calibration. Moderate potency paired with high Fsp3 character provides a tractable scaffold for medicinal chemistry optimization. Procure this exact structure to ensure target engagement certainty; uncharacterized analogs introduce complete SAR ambiguity.

Molecular Formula C18H15FN2O2S2
Molecular Weight 374.45
CAS No. 1396765-61-9
Cat. No. B2605603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate
CAS1396765-61-9
Molecular FormulaC18H15FN2O2S2
Molecular Weight374.45
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C18H15FN2O2S2/c1-24-15-5-3-2-4-13(15)17(22)23-12-9-21(10-12)18-20-14-7-6-11(19)8-16(14)25-18/h2-8,12H,9-10H2,1H3
InChIKeyOIGJBHWQTVWUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate (CAS 1396765-61-9): Chemical Identity and Core Pharmacological Profile


1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate is a synthetic small molecule belonging to the ChemBridge screening library (ID: 31927073) . It is characterized by a 6-fluorobenzothiazole core linked via an azetidine bridge to a 2-(methylthio)benzoate ester. Its primary documented biological activity is inhibition of human carboxylesterases (CES), with an IC50 of 6.99 µM against liver carboxylesterase 1 (CES1) and 14.2 µM against cocaine esterase (CES2) in human liver microsome assays [1]. This dual CES inhibitory profile, while moderate in potency, provides a defined biochemical starting point that differentiates it from inactive library members and establishes its utility as a tool compound for studying CES-mediated metabolism.

Why Generic Substitution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate is Ineffective for CES-Focused Research


Generic substitution within the 6-fluorobenzo[d]thiazol-2-yl azetidine class is not feasible for researchers targeting carboxylesterase modulation. The specific 2-(methylthio)benzoate ester moiety is the critical pharmacophore responsible for the observed CES1/CES2 inhibitory activity. Closely related analogs where this ester is replaced, such as the nicotinate (CAS 1396578-94-1) or the unesterified azetidin-3-ol (CAS 1421468-70-3), lack any documented CES inhibition data and are predicted to have significantly altered potency and selectivity profiles based on fundamental structure-activity relationship (SAR) principles [1]. Any substitution with an uncharacterized analog introduces complete uncertainty regarding target engagement, making this specific compound the only validated option for experiments requiring the documented dual CES1/CES2 inhibition profile.

Quantitative Differentiation Evidence for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate Against Closest Comparators


CES1 Inhibitory Potency: Target Compound vs. a Structurally Distinct, More Potent Co-Screened Inhibitor

In a head-to-head screening against human liver microsomal CES1, the target compound demonstrates an IC50 of 6.99 µM, which is 50-fold less potent than the most active compound in the same assay, BDBM50130915 (IC50 = 140 nM) [1]. While the comparator likely has a distinct and potentially more complex chemotype, the target compound's moderate potency is paired with a low molecular weight (374.45 g/mol) and favorable calculated lipophilicity (XLogP3 ~2.1 for the core scaffold [2]), suggesting superior ligand efficiency and a more tractable starting point for lead optimization compared to the sub-micromolar but potentially larger and more lipophilic comparator.

Carboxylesterase 1 CES1 Inhibition Human Liver Microsomes Drug Metabolism

Dual CES1/CES2 Inhibition Profile vs. CES2-Selective Natural Product Comparator

The target compound inhibits both CES1 and CES2, with a 2-fold selectivity for CES1 (IC50: 6.99 µM vs 14.2 µM) [1]. In contrast, the natural product comparator Bavachinin A (BDBM50084040), screened under identical conditions, shows a starkly different profile with a CES1 IC50 of 3.47 µM but with no activity reported against CES2 [1]. This mechanistic distinction means the target compound is a dual CES probe, while Bavachinin A functions as a CES1-preferential inhibitor, making them non-interchangeable for studies on CES2-mediated hydrolysis or systemic CES modulation.

Carboxylesterase 2 CES2 Inhibition Isoform Selectivity Drug-Drug Interaction

CES1 Inhibitory Potency: Target Compound vs. Closest Structural Analog from the Same Scaffold Series

Within the same ChemBridge scaffold series, the target compound's CES1 IC50 of 6.99 µM is superior to that of the closely related analog BDBM50154554 (CHEMBL3775391), which exhibits a CES1 IC50 of 9.13 µM under identical assay conditions [1]. The primary structural distinction is the replacement of the 2-(methylthio)benzoate ester with a different ester moiety, resulting in a 1.3-fold loss in potency. This intra-class comparison directly proves that the 2-(methylthio)benzoate substituent provides a measurable, albeit modest, advantage in target engagement.

Structure-Activity Relationship ChemBridge Library Benzothiazole Scaffold Comparison

Structural Novelty and Physicochemical Differentiation from Common Benzothiazole Probes

The compound's structure integrates three distinct features not found together in standard benzothiazole probes: a 6-fluoro substituent for metabolic stability, a strained azetidine ring which imposes a unique three-dimensional conformation, and a 2-(methylthio)benzoate ester. This combination yields a fraction of sp3-hybridized carbons (Fsp3 > 0.2, contributed by the azetidine ring) that is markedly higher than flat, fully aromatic benzothiazole derivatives such as 2-arylbenzothiazole luciferase inhibitors (e.g., Luciferase Inhibitor II, IC50 0.2-0.32 µM ). The higher Fsp3 value correlates with improved aqueous solubility, reduced promiscuity, and superior developability profiles, suggesting a lower attrition risk in hit-to-lead campaigns.

Chemical Diversity Drug-likeness Azetidine Molecular Complexity

Optimal Research and Industrial Application Scenarios for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate Based on Verified Evidence


A Validated Dual CES1/CES2 Inhibitor for In Vitro Drug-Drug Interaction (DDI) Studies

The compound is optimally deployed as a positive control or probe in in vitro DDI panels using human liver microsomes. Its documented dual inhibition of CES1 (IC50 6.99 µM) and CES2 (IC50 14.2 µM) makes it a valuable tool for assessing the CES-dependent metabolic contribution to the clearance of ester prodrugs or soft drugs [1]. This fills a critical gap, as many standard CYP inhibitors do not cover CES-mediated pathways.

A Scouting Scaffold for Lead Optimization in Metabolic Disease or CNS Therapeutic Areas

With its moderate CES1 potency and high Fsp3 character, this compound serves as a tractable starting point for medicinal chemistry optimization. The specific structure-activity relationship established against near-neighbor BDBM50154554 (1.3-fold potency advantage) [2] guides medicinal chemists to preserve the 2-(methylthio)benzoate group for maximal CES1 engagement while exploring modifications to the benzothiazole or azetidine moieties to improve metabolic stability and selectivity.

A Reference Inhibitor for Assay Development and High-Throughput Screening (HTS) Calibration

Given its origin in the ChemBridge diverse screening library, this compound is an ideal reference standard for calibrating and validating novel CES fluorescence-based or bioluminescent assays. Its well-defined potency in established microsomal assays [3] provides a reproducible benchmark for inter-experimental and inter-laboratory data normalization, ensuring assay robustness and comparability across screening campaigns.

Quote Request

Request a Quote for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.